[(2-bromoprop-2-en-1-yl)oxy](tert-butyl)dimethylsilane
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Overview
Description
(2-bromoprop-2-en-1-yl)oxydimethylsilane is a chemical compound with the molecular formula C9H19BrOSi.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromoprop-2-en-1-yl)oxydimethylsilane typically involves the reaction of 2-bromoprop-2-en-1-ol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
While specific industrial production methods for (2-bromoprop-2-en-1-yl)oxydimethylsilane are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-bromoprop-2-en-1-yl)oxydimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include alkenes and alkanes.
Scientific Research Applications
(2-bromoprop-2-en-1-yl)oxydimethylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-bromoprop-2-en-1-yl)oxydimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a reactive site for substitution reactions, while the silane group can undergo oxidation or reduction. These reactions enable the compound to interact with molecular targets and pathways, leading to the formation of diverse products with potential biological and chemical activities.
Comparison with Similar Compounds
(2-bromoprop-2-en-1-yl)oxydimethylsilane can be compared with other similar compounds, such as:
- (3-bromo-3-butenyl)oxydimethylsilane
- [(1R,4S)-3-bromo-4-[(triethylsilyl)oxy]-2-cyclopenten-1-yl]oxy(tert-butyl)dimethylsilane
- [(1S,4R)-3-bromo-4-methoxy-2-cyclopenten-1-yl]oxy(tert-butyl)dimethylsilane
These compounds share similar structural features but differ in the position and nature of the substituents, which can influence their reactivity and applications. (2-bromoprop-2-en-1-yl)oxydimethylsilane is unique due to its specific bromine and silane functional groups, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
293313-66-3 |
---|---|
Molecular Formula |
C9H19BrOSi |
Molecular Weight |
251.2 |
Purity |
0 |
Origin of Product |
United States |
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